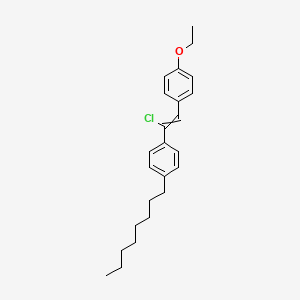
trans-4-Octyl-alpha-chloro-4'-ethoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Octyl-alpha-chloro-4’-ethoxystilbene: is a chemical compound with the molecular formula C24H31ClO and a molecular weight of 370.96 g/mol . It is known for its white crystalline solid form and has a melting point of 32°C and a boiling point of 486.71°C . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene typically involves the reaction of 4-octylbenzaldehyde with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted stilbenes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used as a precursor in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound in studying enzyme-substrate interactions .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cellular receptors, triggering specific signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- trans-4-Octyl-alpha-chloro-4’-ethoxystilbene
- trans-4-Octyl-alpha-chloro-4’-methoxystilbene
- trans-4-Octyl-alpha-chloro-4’-butoxystilbene
Comparison: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it exhibits distinct solubility, melting point, and reactivity patterns . These differences make it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
33468-15-4 |
|---|---|
Molekularformel |
C24H31ClO |
Molekulargewicht |
371.0 g/mol |
IUPAC-Name |
1-[1-chloro-2-(4-ethoxyphenyl)ethenyl]-4-octylbenzene |
InChI |
InChI=1S/C24H31ClO/c1-3-5-6-7-8-9-10-20-11-15-22(16-12-20)24(25)19-21-13-17-23(18-14-21)26-4-2/h11-19H,3-10H2,1-2H3 |
InChI-Schlüssel |
GSDUCZGRMDRJKE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCC)/Cl |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















